molecular formula C8H7F2NO3 B12823635 4-(difluoromethoxy)-N-hydroxybenzamide

4-(difluoromethoxy)-N-hydroxybenzamide

Cat. No.: B12823635
M. Wt: 203.14 g/mol
InChI Key: FWRXDRYCPUODPN-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-N-hydroxybenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of a difluoromethoxy group attached to a benzene ring, along with a hydroxamic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethoxy)-N-hydroxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with appropriate reagents to introduce the hydroxamic acid group. This process may include steps such as O-alkylation, oxidation, and N-acylation . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized to ensure cost-effectiveness and scalability. This may involve the use of more economical reagents and catalysts, as well as the development of continuous flow processes to enhance efficiency . The choice of reaction conditions and purification methods is crucial to achieving high-quality products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-N-hydroxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the difluoromethoxy and hydroxamic acid groups, which can participate in different types of chemical transformations .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring .

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)-N-hydroxybenzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the phosphorylation of Smad2/3 proteins, which are involved in the TGF-β1 signaling pathway . This inhibition can lead to reduced expression of proteins associated with fibrosis and other pathological conditions.

Comparison with Similar Compounds

4-(Difluoromethoxy)-N-hydroxybenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the difluoromethoxy and hydroxamic acid groups, which confer specific chemical and biological properties that are valuable for various research applications.

Properties

Molecular Formula

C8H7F2NO3

Molecular Weight

203.14 g/mol

IUPAC Name

4-(difluoromethoxy)-N-hydroxybenzamide

InChI

InChI=1S/C8H7F2NO3/c9-8(10)14-6-3-1-5(2-4-6)7(12)11-13/h1-4,8,13H,(H,11,12)

InChI Key

FWRXDRYCPUODPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NO)OC(F)F

Origin of Product

United States

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